N-Boc N,O-Didesmethylvenlafaxine

Vue d'ensemble

Description

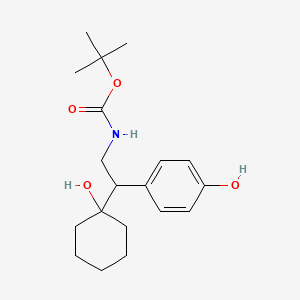

N-Boc N,O-Didesmethylvenlafaxine is a biochemical compound primarily used in proteomics research. It has the molecular formula C19H29NO4 and a molecular weight of 335.44 . This compound is a derivative of venlafaxine, a well-known antidepressant, and is used as a reference material in pharmaceutical research and development .

Méthodes De Préparation

The synthesis of N-Boc N,O-Didesmethylvenlafaxine involves multiple steps, starting from venlafaxine. The process typically includes the protection of the amine group with a Boc (tert-butoxycarbonyl) group and the subsequent demethylation of the O-methyl group. The reaction conditions often involve the use of strong bases and specific solvents to achieve the desired product . Industrial production methods are similar but scaled up to meet the demand for research and development purposes.

Analyse Des Réactions Chimiques

N-Boc N,O-Didesmethylvenlafaxine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Chemistry Applications

N-Boc N,O-Didesmethylvenlafaxine is primarily utilized as a reference material in the synthesis and characterization of new chemical entities. Its role includes:

- Synthesis Reference : It serves as a standard for the synthesis of related compounds, helping researchers understand the reactivity and properties of similar molecules.

- Chemical Reactions : The compound can undergo various reactions including:

Biological Research Applications

In biological studies, this compound is significant for understanding the metabolism and pharmacokinetics of venlafaxine derivatives. Its applications include:

- Metabolism Studies : It aids in exploring how venlafaxine and its metabolites interact within biological systems, particularly focusing on the serotonin-norepinephrine reuptake pathways.

- Pharmacokinetics : Research involving this compound contributes to developing more effective antidepressants with better safety profiles by examining its metabolic pathways .

Medical Applications

The compound plays a crucial role in medical research aimed at improving antidepressant therapies:

- Drug Development : Studies utilizing this compound contribute to the formulation of new drugs that could enhance therapeutic outcomes for patients suffering from depression .

- Toxicity Studies : It is also involved in evaluating the safety and efficacy of venlafaxine formulations during clinical trials .

Industrial Applications

In the pharmaceutical industry, this compound is essential for:

- Impurity Profiling : It is used to profile impurities in venlafaxine production, adhering to regulatory standards set by agencies like the FDA .

- ANDA Filing : The compound is utilized in Abbreviated New Drug Application filings, ensuring compliance with drug legislation during commercial production .

-

Capillary Electrochromatography Methodology :

A study optimized a capillary electrochromatography method for simultaneous chiral separation of venlafaxine and its metabolite O-desmethylvenlafaxine. This method demonstrated high sensitivity and specificity for analyzing these compounds in biological samples, showcasing the importance of this compound as a standard in such methodologies . -

High-Performance Liquid Chromatography (HPLC) :

Another study developed an HPLC method for analyzing venlafaxine and O-desmethylvenlafaxine in human serum. The method's efficiency highlights how derivatives like this compound are critical for ensuring accurate pharmacotherapy control in patients undergoing treatment for depression .

Mécanisme D'action

The mechanism of action of N-Boc N,O-Didesmethylvenlafaxine is similar to that of its parent compound, venlafaxine. It primarily acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), which means it inhibits the reuptake of these neurotransmitters at the presynaptic terminal, increasing their levels in the synaptic cleft and enhancing neurotransmission . The molecular targets involved include the serotonin transporter (SERT) and the norepinephrine transporter (NET).

Comparaison Avec Des Composés Similaires

N-Boc N,O-Didesmethylvenlafaxine is unique due to its specific structural modifications, which differentiate it from other venlafaxine derivatives. Similar compounds include:

N,O-Didesmethylvenlafaxine: Lacks the Boc protection group.

O-Desmethylvenlafaxine: Only the O-methyl group is demethylated.

N-Desmethylvenlafaxine: Only the N-methyl group is demethylated.

These compounds share similar pharmacological properties but differ in their chemical structure and specific applications.

Activité Biologique

N-Boc N,O-didesmethylvenlafaxine is a derivative of venlafaxine, a well-known serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily in the treatment of major depressive disorder and anxiety disorders. Understanding the biological activity of this compound is essential for evaluating its potential therapeutic effects and pharmacological properties.

Chemical Structure and Properties

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom, alongside two methyl groups removed from the parent compound, venlafaxine. Its chemical formula is .

Pharmacokinetics

Research indicates that venlafaxine undergoes significant first-pass metabolism, resulting in several metabolites, including O-desmethylvenlafaxine (ODV) and N,O-didesmethylvenlafaxine. The pharmacokinetic profile of these metabolites suggests that they may also contribute to the overall therapeutic effects observed with venlafaxine .

- Absorption : Venlafaxine has an absolute bioavailability ranging from 12.6% for immediate-release to 45% for extended-release formulations.

- Half-life : The half-life for venlafaxine varies between 2 to 13 hours, while ODV has a half-life ranging from 10 to 19 hours .

- Metabolism : Major metabolic pathways involve cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19 .

In Vitro Studies

In vitro studies have shown that metabolites of venlafaxine, including ODV and potentially N,O-didesmethylvenlafaxine, exhibit inhibitory effects on serotonin and norepinephrine transporters. These findings suggest that this compound may retain some degree of pharmacological activity similar to its parent compound.

| Compound | 5-HT Reuptake Inhibition (IC50) | NE Reuptake Inhibition (IC50) |

|---|---|---|

| Venlafaxine | ~19.0 nM | ~10.5 nM |

| O-desmethylvenlafaxine | Variable | Variable |

| N,O-Didesmethylvenlafaxine | Hypothetical Similarity | Hypothetical Similarity |

Case Studies

While specific case studies on this compound are scarce, existing literature on venlafaxine indicates that alterations in neurotransmitter levels can lead to significant clinical outcomes in treating depression and anxiety disorders. For instance:

Propriétés

IUPAC Name |

tert-butyl N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO4/c1-18(2,3)24-17(22)20-13-16(14-7-9-15(21)10-8-14)19(23)11-5-4-6-12-19/h7-10,16,21,23H,4-6,11-13H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTIUSJAKDOMBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601135595 | |

| Record name | 1,1-Dimethylethyl N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601135595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-24-0 | |

| Record name | 1,1-Dimethylethyl N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601135595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.